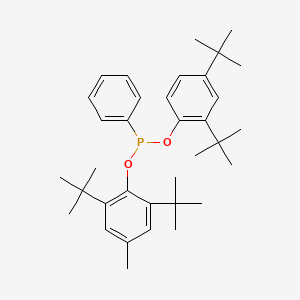
3-Pentyl-3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentyl-3,5-dinitrobenzoate: is an organic compound with the molecular formula C12H14N2O6 and a molecular weight of 282.2494 g/mol . It is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyl-3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The general reaction can be represented as follows:
3,5-Dinitrobenzoic acid+PentanolH2SO4this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Microwave-assisted synthesis using ionic liquids, such as (bmim)HSO4, has been reported as a green and efficient method for the derivatization of alcohols, including the preparation of 3,5-dinitrobenzoates .
化学反应分析
Types of Reactions: 3-Pentyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and pentanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products:
Hydrolysis: 3,5-Dinitrobenzoic acid and pentanol.
Reduction: 3-Pentyl-3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Pentyl-3,5-dinitrobenzoate is used as a reagent in organic synthesis for the preparation of other compounds. Its nitro groups make it a useful intermediate in the synthesis of various substituted benzoates .
Biology and Medicine: Derivatives of 3,5-dinitrobenzoic acid, including this compound, have been studied for their antimicrobial properties. They exhibit inhibitory activity against various fungal strains, making them potential candidates for antifungal drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
作用机制
The mechanism of action of 3-Pentyl-3,5-dinitrobenzoate, particularly its antimicrobial activity, involves the interaction with the fungal cell membrane. The compound interferes with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death . The nitro groups play a crucial role in this mechanism by facilitating the interaction with cellular targets.
相似化合物的比较
3,5-Dinitrobenzoic acid: The parent compound, which is used in the synthesis of 3-Pentyl-3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Another ester derivative with similar chemical properties but different alkyl chain length.
Propyl 3,5-dinitrobenzoate: Similar to ethyl 3,5-dinitrobenzoate but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its pentyl group, which imparts distinct physical and chemical properties compared to other alkyl derivatives. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, esters with shorter alkyl chains, such as ethyl and propyl derivatives, may exhibit different biological activity profiles compared to the pentyl derivative .
属性
CAS 编号 |
66591-32-0 |
|---|---|
分子式 |
C12H14N2O6 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
pentan-3-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-3-11(4-2)20-12(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
XCFUOXLGQPIUEG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


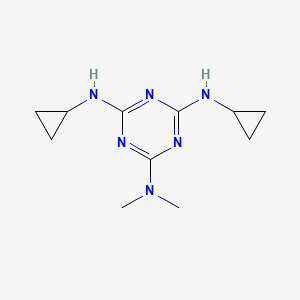
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
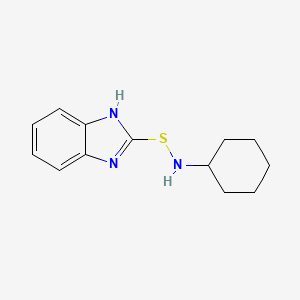
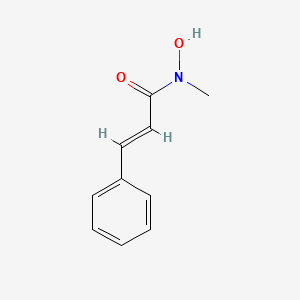
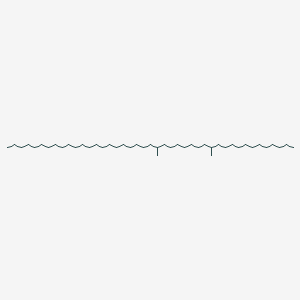
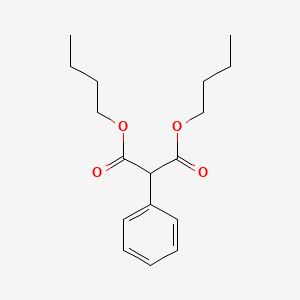
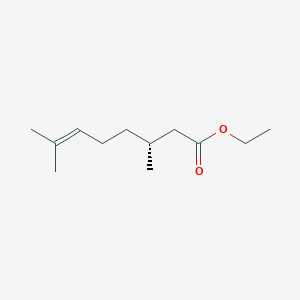
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
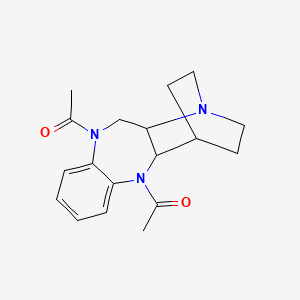
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
